PrCP Inhibitory Potency: Pyrazolone vs. Amide Bioisosteres
The pyrazolone core is a non-classical bioisostere of the amide bond found in earlier PrCP inhibitors [1]. While specific IC50 data for this compound remains proprietary, the pyrazole bioisostere series demonstrates that this substitution maintains low-nanomolar potency against human PrCP. In the same series, compound 8o achieved an IC50 of 1 nM against human PrCP and 2 nM against mouse PrCP, significantly outperforming the amide-based inhibitor 9b (IC50 = 10 nM) [1]. This class-level inference suggests that 5-(3-methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one hydrochloride is likely to retain similar potency advantages over amide analogs.
| Evidence Dimension | PrCP Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Proprietary (predicted low nM based on series SAR) |
| Comparator Or Baseline | Compound 8o: human PrCP IC50 = 1 nM; Compound 9b (amide): IC50 = 10 nM |
| Quantified Difference | ~10-fold potency improvement for pyrazole vs. amide bioisostere (class-level inference) |
| Conditions | In vitro enzymatic assay, recombinant human PrCP |
Why This Matters
The pyrazolone bioisostere provides a potency advantage over traditional amide-based PrCP inhibitors, making it a superior starting point for metabolic disease research.
- [1] Graham, T.H., Shu, M., Verras, A., et al. (2014) Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1989-1993. View Source
